2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one
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Overview
Description
2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one is a heterocyclic compound that features a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like N-bromosuccinimide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones
- 1H-pyrazolo[3,4-b]pyridines
- Pyrrolopyrazine derivatives
Uniqueness
2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of the octahydro-1H-pyrrolo[3,2-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-8(2)11(14)13-6-4-9-7-12-5-3-10(9)13/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
QUYZJEGMIAMVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC2C1CCNC2 |
Origin of Product |
United States |
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